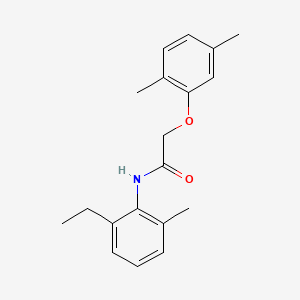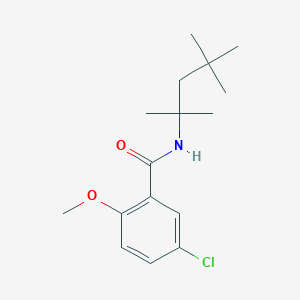
5-chloro-2-methoxy-N-(1,1,3,3-tetramethylbutyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-chloro-2-methoxy-N-(1,1,3,3-tetramethylbutyl)benzamide is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. This compound is also known as T0901317 and is a selective agonist for liver X receptors (LXRs). LXRs are transcription factors that play a critical role in lipid metabolism and inflammation.
Mecanismo De Acción
5-chloro-2-methoxy-N-(1,1,3,3-tetramethylbutyl)benzamide acts as a selective agonist for LXRs. These receptors are expressed in various tissues, including the liver, intestine, adipose tissue, and macrophages. Activation of LXRs leads to the upregulation of genes involved in cholesterol metabolism, fatty acid synthesis, and inflammation.
Biochemical and Physiological Effects
Activation of LXRs by this compound has been shown to have several biochemical and physiological effects. It leads to the upregulation of genes involved in cholesterol metabolism and fatty acid synthesis, which can lead to a decrease in plasma cholesterol and triglyceride levels. This compound also has anti-inflammatory effects, which can be beneficial in treating various inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
5-chloro-2-methoxy-N-(1,1,3,3-tetramethylbutyl)benzamide has several advantages for lab experiments. It is a selective agonist for LXRs, which allows for specific activation of these receptors. This compound has also been extensively studied, and its effects are well-characterized. However, one limitation of using this compound in lab experiments is that it can be expensive to synthesize.
Direcciones Futuras
There are several future directions for research on 5-chloro-2-methoxy-N-(1,1,3,3-tetramethylbutyl)benzamide. One potential area of research is its use in treating metabolic disorders such as diabetes and obesity. This compound has also been studied for its potential use in treating neurodegenerative diseases such as Alzheimer's disease. Additionally, further research is needed to fully understand the molecular mechanisms underlying the effects of this compound on gene expression and inflammation.
Métodos De Síntesis
The synthesis of 5-chloro-2-methoxy-N-(1,1,3,3-tetramethylbutyl)benzamide involves several steps. The starting material is 2-methoxybenzoic acid, which is reacted with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 1,1,3,3-tetramethylbutylamine and 5-chloro-2-methoxybenzamide to form the final product.
Aplicaciones Científicas De Investigación
5-chloro-2-methoxy-N-(1,1,3,3-tetramethylbutyl)benzamide has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory, anti-cancer, and neuroprotective effects. This compound has also been studied for its potential use in treating metabolic disorders such as diabetes and obesity.
Propiedades
IUPAC Name |
5-chloro-2-methoxy-N-(2,4,4-trimethylpentan-2-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24ClNO2/c1-15(2,3)10-16(4,5)18-14(19)12-9-11(17)7-8-13(12)20-6/h7-9H,10H2,1-6H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMPHIZZCKOQGNH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CC(C)(C)NC(=O)C1=C(C=CC(=C1)Cl)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.82 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2,3-dichloro-4-({5-[(2,4-dichlorophenoxy)methyl]-2-furoyl}hydrazono)-2-butenoic acid](/img/structure/B5699165.png)
![1-[(3-chloro-4-methoxyphenyl)sulfonyl]-4-methylpiperidine](/img/structure/B5699168.png)
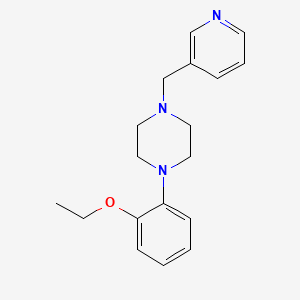
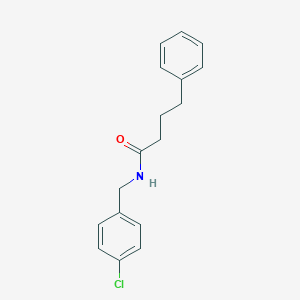

![6-chloro-N'-cyclohexylidene-2-methylimidazo[1,2-a]pyridine-3-carbohydrazide](/img/structure/B5699197.png)
![2'-{[(2-hydroxy-5-methylphenyl)amino]carbonyl}-2-biphenylcarboxylic acid](/img/structure/B5699203.png)

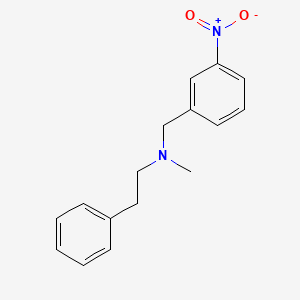
![N-[2-(butyrylamino)phenyl]-2-fluorobenzamide](/img/structure/B5699218.png)
